molecular formula C20H32O2 B12347626 17-Hydroxy-1-methylandrostan-3-one

17-Hydroxy-1-methylandrostan-3-one

Cat. No.: B12347626
M. Wt: 304.5 g/mol
InChI Key: UXYRZJKIQKRJCF-UHFFFAOYSA-N
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Description

17-Hydroxy-1-methylandrostan-3-one, more commonly known as Mesterolone, is a synthetic androstane-based steroid that serves as a critical compound in biochemical and pharmaceutical research . Its core chemical structure is defined as (1α,5α,17β)-17-hydroxy-1-methylandrostan-3-one, featuring a 1-methyl group and a 3-one configuration in the A-ring . This structure makes it a valuable substrate for studying microbial biotransformation, a key process in white biotechnology for the cost-effective and environmentally friendly production of novel pharmaceutical intermediates . For instance, fermentation with various fungal species, such as F. lini and R. stolonifer , can yield a diverse array of hydroxylated metabolites (e.g., at the 6α, 7α, 11α, and 15α positions), many of which are new compounds . Research has demonstrated that several of these microbial metabolites exhibit potent anti-inflammatory activity in vitro, suggesting significant potential for the development of new steroidal anti-inflammatory agents . The structural characterization of these metabolites relies heavily on advanced spectroscopic techniques, including NMR spectroscopy and mass spectrometry, and in some cases, is confirmed unequivocally by single-crystal X-ray diffraction analysis . As a research chemical, 17-Hydroxy-1-methylandrostan-3-one is indispensable for scientists exploring the enzymatic pathways of steroid functionalization, investigating structure-activity relationships (SAR) of androstane derivatives, and developing novel biocatalytic methods . This product is intended for research purposes only in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

17-hydroxy-1,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-13,15-18,22H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYRZJKIQKRJCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Strategies of 17 Hydroxy 1 Methylandrostan 3 One

Synthetic Pathways from Precursor Steroids

The construction of the 17-Hydroxy-1-methylandrostan-3-one (B73342) molecule typically begins with more readily available steroid precursors. These multi-step pathways are designed to efficiently build the target compound. savemyexams.comyoutube.com

A primary method for synthesizing 17-Hydroxy-1-methylandrostan-3-one (Mestanolone) involves the oxidation of a precursor diol. Specifically, mestanolone (B1676315) was first synthesized through the oxidation of 17α-Methylandrostan-3β,17β-diol. rsc.org This reaction transforms the hydroxyl group at the C-3 position of the steroid's A-ring into a ketone group, resulting in the final 3-one structure, while the 17-hydroxy and 17-methyl groups remain intact.

The synthesis of androstane (B1237026) derivatives often involves intricate, multi-step reaction sequences starting from abundant steroid sources, such as corticosteroids. researchgate.net A common strategy is the removal of the C17 side chain from these precursors to yield a 17-keto derivative. researchgate.net This intermediate can then undergo further modifications.

General strategies in multi-step organic synthesis involve a series of reactions to transform functional groups and build molecular complexity. savemyexams.comresearchgate.net For androstanes, this can include:

Oxidation and Reduction: To interconvert alcohols and ketones at various positions on the steroid nucleus.

Alkylation: To introduce methyl or other alkyl groups at specific carbons. For instance, the reaction of 3-ketosteroids with methylmagnesium bromide can produce 3-methyl-3-hydroxy derivatives. nih.gov

Rearrangements: Wagner-Meerwein rearrangements have been utilized in the synthesis of certain metandienone metabolites, which are structurally related to androstanes. nih.gov

These multi-step approaches allow chemists to systematically build complex steroid molecules from simpler, more accessible starting materials. youtube.com

Stereoselective Synthesis Methodologies for Androstane Derivatives

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in steroid synthesis, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a specific isomer in high yield. youtube.com

One key area of focus is the stereoselective reduction of double bonds within the steroid skeleton. For example, the palladium-catalyzed hydrogenation of steroidal 4-ene-3-ketones is an efficient method for producing biologically important 5β-steroids. acs.org Research has shown that both chiral and achiral additives, such as ionic liquids, can influence the stereochemical outcome of these reductions, favoring the formation of the 5β-isomer. acs.org

The introduction of substituents can also be achieved with high stereoselectivity. A novel method for the synthesis of 7β-methyl-substituted 5-androstene derivatives starts from 3β-acetoxyandrost-5-en-17-one. nih.govresearchgate.net This multi-step process involves the addition of a methyl group and a subsequent stereoselective deoxygenation to yield the desired 7β-methyl product. nih.govresearchgate.net The specific stereochemistry is often confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction. nih.govnih.gov

Derivatization for Structure-Activity Relationship Studies

To understand how the structure of 17-Hydroxy-1-methylandrostan-3-one relates to its biological function, researchers synthesize a variety of derivatives or analogs. By systematically modifying the parent molecule and assessing the biological activity of the new compounds, a structure-activity relationship (SAR) can be established. nih.gov

One common derivatization strategy is the introduction of additional hydroxyl (-OH) or keto (=O) groups at various positions on the steroid nucleus. Microbial transformation is a powerful tool for this purpose, using microorganisms like fungi to carry out regio- and stereoselective hydroxylations that can be difficult to achieve with standard chemical methods. rsc.org

For example, the microbial transformation of mestanolone (1) with the fungi Macrophomina phaseolina and Cunninghamella blakesleeana has produced a range of hydroxylated and oxidized metabolites. rsc.org These new compounds, which include di- and tri-hydroxy analogs, are valuable for research into the compound's metabolism and biological effects. rsc.orgnih.govwada-ama.org

Table 1: Metabolites from Microbial Transformation of Mestanolone (1)

Compound Number Chemical Name
2 17β-hydroxy-17α-methyl-5α-androsta-1-ene-3,11-dione
3 14α,17β-dihydroxy-17α-methyl-5α-androstan-3,11-dione
4 17β-hydroxy-17α-methyl-5α-androstan-1,14-diene-3,11-dione
5 17β-hydroxy-17α-methyl-5α-androstan-3,11-dione
6 11β,17β-dihydroxy-17α-methyl-5α-androstan-1-ene-3-one
7 9α,11β,17β-trihydroxy-17α-methyl-5α-androstan-3-one
8 1β,11α,17β-trihydroxy-17α-methyl-5α-androstan-3-one

Source: Data from Farooqa et al., 2018. rsc.org

Beyond hydroxylation and oxidation, other functional groups can be introduced to probe the SAR of androstane derivatives. The introduction of a methyl group at certain positions in the steroid nucleus can significantly alter bioactivity. researchgate.net

Researchers also synthesize derivatives containing different ring systems to assess their potential as therapeutic agents. For instance, new heterocyclic androstane derivatives featuring D-homo lactone and pyridine (B92270) moieties have been synthesized and evaluated for their anti-proliferative activity against cancer cell lines. nih.gov Similarly, the synthesis of 2-oxa steroids, where a carbon atom in the A-ring is replaced by an oxygen atom, has been explored to create analogs with potentially improved therapeutic profiles, such as reduced liver toxicity while maintaining high anabolic activity. mdpi.com These structural modifications are a key strategy in the development of new and improved steroid-based compounds for research and medicine. mdpi.com

Molecular and Cellular Mechanisms of Action of 17 Hydroxy 1 Methylandrostan 3 One

Androgen Receptor Binding and Activation Research

At the core of 17-hydroxy-1-methylandrostan-3-one's function is its ability to bind to and activate androgen receptors (AR). patsnap.com These receptors are proteins found within various tissues that, when bound by an androgen, can modulate gene expression, leading to a cascade of biochemical events. patsnap.com This interaction is fundamental to its effects on the body.

Competitive Binding Studies with Reference Androgens

Competitive binding assays are crucial for understanding the relative affinity of a compound for a receptor compared to other known ligands. In studies comparing various anabolic-androgenic steroids, 17-hydroxy-1-methylandrostan-3-one's binding to the androgen receptor has been characterized relative to reference androgens like methyltrienolone (B1676529) (MT) and testosterone (B1683101). houstonmethodist.orgnih.gov

One study found that in a competitive binding assay for the androgen receptor in rat skeletal muscle and prostate, the order of relative binding affinity was: MT > 19-nortestosterone (nandrolone) > methenolone (B1676379) > testosterone > 1α-methyl-DHT (mesterolone). houstonmethodist.orgnih.gov Another key finding is its exceptionally high affinity for sex hormone-binding globulin (SHBG), a protein that binds to sex hormones in the blood. patsnap.comhoustonmethodist.orgnih.gov Research indicates its RBA for SHBG is approximately four times that of DHT. houstonmethodist.orgnih.gov This high affinity allows it to displace other androgens, like testosterone, from SHBG, thereby increasing the concentration of free, unbound testosterone. patsnap.comswolverine.com

Characterization of Androgen Receptor Selectivity and Agonism

17-hydroxy-1-methylandrostan-3-one (B73342) is a selective agonist of the androgen receptor. wikipedia.org This means it binds to and activates the AR to elicit a cellular response. wikipedia.org Its selectivity is a key feature, as the interaction between a selective androgen receptor modulator (SARM) and the AR can vary in different tissues, potentially leading to more targeted effects. nih.gov The SARM-AR complex, once formed, moves to the cell nucleus where it acts as a transcriptional regulator, influencing the expression of specific genes. nih.gov

Interestingly, research has shown that in the case of a specific androgen receptor mutation (N727K) that impairs function, 17-hydroxy-1-methylandrostan-3-one was able to restore the mutant receptor's activity to levels seen with the normal receptor, a restorative effect not observed with testosterone or DHT. oup.com This suggests a differential interaction with the mutant AR, potentially by restoring interactions between different domains of the receptor and coactivator proteins. oup.com

Post-receptor Signaling Pathway Studies

The binding of 17-hydroxy-1-methylandrostan-3-one to the androgen receptor is just the initial step. The subsequent activation of the receptor triggers a series of downstream events within the cell, collectively known as post-receptor signaling pathways. These pathways ultimately determine the physiological effects of the compound.

Exploration of Downstream Gene Expression Modulation

The activation of the androgen receptor by a ligand like 17-hydroxy-1-methylandrostan-3-one leads to the modulation of gene expression. patsnap.com The AR, once activated, functions as a transcription factor, binding to specific DNA sequences and influencing the rate at which certain genes are transcribed into messenger RNA (mRNA). plos.org This modulation of gene expression is the fundamental mechanism through which androgens exert their effects, including the stimulation of protein synthesis, which is crucial for muscle growth and repair. patsnap.com The expression of the androgen receptor itself is a key factor in how cells and tissues respond to androgens. plos.org Steroid hormones can influence the expression of their own receptors, creating complex feedback loops. nih.govnih.gov

Analysis of Influence on Protein Synthesis and Degradation Mechanisms (e.g., IGF-I/PI3K/Akt Pathway in Preclinical Models)

One of the critical downstream pathways influenced by androgens is the Insulin-like Growth Factor-1 (IGF-I)/Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. This pathway is a central regulator of cell growth, proliferation, and survival. nih.govmdpi.com In the context of muscle, the IGF-1/PI3K/Akt pathway is known to promote hypertrophy (muscle growth) and prevent atrophy (muscle breakdown). nih.gov

Activation of this pathway, which can be triggered by growth factors like IGF-1, leads to a cascade of phosphorylation events that ultimately activate Akt. researchgate.net Activated Akt can then influence protein synthesis and degradation. A key function of Akt is its ability to suppress the expression of muscle-specific ubiquitin ligases, such as MAFbx and MuRF1, which are critical mediators of muscle atrophy. nih.gov It achieves this by inhibiting the FoxO family of transcription factors, which are responsible for upregulating these ligases. nih.gov While direct preclinical studies specifically linking 17-hydroxy-1-methylandrostan-3-one to the modulation of the IGF-I/PI3K/Akt pathway are not extensively detailed in the provided search results, the anabolic effects of androgens are generally understood to involve such signaling cascades that promote protein synthesis and inhibit protein degradation. taylorandfrancis.com

Investigations of Cellular Responses in In Vitro Models

Currently, detailed in vitro studies specifically investigating the direct cellular responses to 17-Hydroxy-1-methylandrostan-3-one are limited in publicly available scientific literature. Research has predominantly focused on its enzymatic transformations and interactions, which are crucial for understanding its metabolic fate and potential biological activities.

Enzymatic Transformations and Interactions with Steroidogenic Enzymes

The biotransformation of 17-Hydroxy-1-methylandrostan-3-one is primarily characterized by its interactions with specific enzymes that catalyze key reactions in steroid metabolism. These enzymatic processes are fundamental to its potential physiological effects and are areas of active scientific investigation.

The enzymatic Δ1-dehydrogenation of 3-ketosteroids is a critical reaction in both the microbial degradation of steroids and the synthesis of various steroid-based pharmaceuticals. acs.orgmdpi.com This process is catalyzed by flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes known as 3-ketosteroid-Δ1-dehydrogenases (KSTDs). acs.orgnih.gov These enzymes introduce a double bond between the C1 and C2 atoms in the A ring of the steroid nucleus. nih.gov

Studies have explored the Δ1-dehydrogenation of related 3-ketosteroids, such as the conversion of 17β-hydroxy-5α-androstan-3-one (dihydrotestosterone or DHT) to 17β-hydroxy-5α-androst-1-en-3-one (1-testosterone) by Δ1-KSTD from Rhodococcus erythropolis. acs.org This research provides a model for understanding how steroids with a similar 3-keto-5α-androstane structure might be processed. The catalytic mechanism is thought to involve a proton abstraction by a tyrosine residue and a rate-limiting hydride transfer to FAD. acs.org The efficiency of this reaction can be influenced by the substrate's structure, including substituents at the C17 position. nih.gov While direct kinetic data for 17-Hydroxy-1-methylandrostan-3-one as a substrate for Δ1-dehydrogenation is not extensively detailed, the broad substrate scope of KSTDs suggests its potential for such a transformation. mdpi.comnih.gov

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a group of oxidoreductases that play a pivotal role in steroidogenesis and steroid metabolism by catalyzing the interconversion of 17-ketosteroids and 17β-hydroxysteroids. wikipedia.org These enzymes are crucial for regulating the biological activity of androgens and estrogens. nih.gov For instance, they catalyze the conversion of androstenedione (B190577) to testosterone. wikipedia.org

The structure of 17-Hydroxy-1-methylandrostan-3-one, featuring a 17β-hydroxyl group, makes it a potential substrate for oxidative conversion by 17β-HSDs. This would involve the oxidation of the 17β-hydroxyl group to a 17-keto group. The human 17β-HSD1 enzyme, for example, primarily catalyzes the reduction of estrone (B1671321) to the more potent estradiol, but it can also act on androgens. nih.gov Different isoforms of 17β-HSD exhibit varying substrate specificities and are expressed in different tissues. wikipedia.org For example, HSD17B1 shows a high affinity for estrogens but can also inactivate dihydrotestosterone (B1667394) (DHT). wikipedia.org The interaction of 17-Hydroxy-1-methylandrostan-3-one with specific 17β-HSD isoforms would be a key determinant of its metabolic pathway and local activity in different tissues.

The biotransformation of steroids is highly dependent on the substrate specificity and kinetic properties of the metabolizing enzymes. For 3-ketosteroid-Δ1-dehydrogenases (KSTDs), substrate specificity can be broad, with enzymes from different microbial sources showing preferences for different steroid structures. mdpi.comresearchgate.net Factors such as the presence and nature of substituents on the steroid nucleus, particularly at the C17 position, can significantly influence the catalytic efficiency (kcat/Km) of the enzyme. mdpi.comnih.gov

Table 1: Pre-Steady-State Kinetic Parameters for the Reaction of KSTD with 17-Methyltestosterone

ParameterValueConditions
EnzymeKSTD from R. erythropolis7.1 μM
Substrate17-Methyltestosterone25 to 200 μM
Buffer50 mM Tris-HCl, pH 8.0-
Temperature30 °CAnaerobic
Final Dioxane Conc.5%-
Data sourced from a study on the enzymatic Δ1-dehydrogenation of 3-ketosteroids. acs.orguj.edu.pl

Similarly, the substrate specificity of 17β-HSDs is crucial. These enzymes can differentiate between various steroid substrates, and their kinetic efficiency can be influenced by the specific structure of the steroid. nih.govnih.gov The biotransformation of 17-Hydroxy-1-methylandrostan-3-one in a biological system would likely involve a complex interplay of these and other steroid-metabolizing enzymes, each with its own substrate specificity and kinetic profile.

Biotransformation and Metabolite Profiling in Preclinical Systems

Microbial Biotransformation Pathways of 17-Hydroxy-1-methylandrostan-3-one (B73342)

Microbial systems serve as effective models for mimicking mammalian metabolism and for producing novel derivatives of steroids. researchgate.netnih.govnih.gov Several fungal species have been employed to study the biotransformation of 17-hydroxy-1-methylandrostan-3-one, revealing a range of metabolic reactions.

Identification and Characterization of Microbial Strains

A variety of filamentous fungi have demonstrated the ability to metabolize 17-hydroxy-1-methylandrostan-3-one. These microorganisms are selected for their enzymatic machinery that can catalyze regio- and stereospecific modifications of the steroid nucleus. iomcworld.com

Key Microbial Strains in Mesterolone (B1676316) Biotransformation:

Cunninghamella blakesleeana : This fungus is a versatile biocatalyst known for its ability to introduce hydroxyl groups at various positions on the steroid skeleton. researchgate.netnih.gov Studies have shown its effectiveness in producing multiple hydroxylated derivatives of mesterolone. nih.govresearchgate.netju.edu.jo

Macrophomina phaseolina : This fungus has also been utilized in the biotransformation of mesterolone, leading to the formation of both new and known metabolites. researchgate.netnih.govresearchgate.net It is capable of catalyzing hydroxylation and oxidation reactions. nih.gov

Cephalosporium aphidicola : Biotransformation studies with Cephalosporium aphidicola have resulted in oxidized and reduced metabolites of mesterolone. researchgate.netresearchgate.net This fungus is known to hydroxylate progesterone, indicating its potential for steroid modification. nih.gov

Rhizopus stolonifer : This species is well-documented for its capacity to hydroxylate steroids. iomcworld.comnih.govnih.gov Its use in mesterolone biotransformation has led to the identification of several hydroxylated derivatives. researchgate.netresearchgate.net

Fusarium lini : This fungus has been used to investigate the transformation of testosterone (B1683101) and other steroids, demonstrating its ability to perform reactions like 1-dehydrogenation and hydroxylation. nih.gov Its interaction with mesterolone has also been studied. researchgate.net

Structural Elucidation of Hydroxylated, Oxidized, and Reduced Metabolites

Incubation of 17-hydroxy-1-methylandrostan-3-one with the aforementioned microbial cultures results in a variety of metabolites. The primary transformation pathways involve hydroxylation at different carbon atoms, oxidation of the C-17 hydroxyl group, and reduction of the C-3 keto group.

Fermentation of mesterolone with Cunninghamella blakesleeana yielded a significant number of metabolites, including four new compounds and three previously known ones. nih.gov The new metabolites were identified as 1α-methyl-1β,11β,17β-trihydroxy-5α-androstan-3-one, 1α-methyl-7α,11β,17β-trihydroxy-5α-androstan-3-one, 1α-methyl-1β,6α,17β-trihydroxy-5α-androstan-3-one, and 1α-methyl-1β,11α,17β-trihydroxy-5α-androstan-3-one. nih.gov Known metabolites included various dihydroxy derivatives. nih.gov Similarly, biotransformation with Macrophomina phaseolina produced a new metabolite, 1α-methyl,17β-hydroxy-5α-androstan-3,6-dione. nih.gov

Studies involving Cephalosporium aphidicola led to the formation of 1α-methyl-5α-androstane-3,17-dione and 1α-methyl-5α-androstane-3,17-diol. researchgate.net The structures of these metabolites are typically elucidated using advanced spectroscopic techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS). researchgate.netresearchgate.net

Metabolites Identified from Microbial Biotransformation of 17-Hydroxy-1-methylandrostan-3-one
Metabolite NameMicroorganismTransformation TypeReference
1α-methyl-1β,11β,17β-trihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-7α,11β,17β-trihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-1β,6α,17β-trihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-1β,11α,17β-trihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-11α,17β-dihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-6α,17β-dihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl-7α,17β-dihydroxy-5α-androstan-3-oneCunninghamella blakesleeanaHydroxylation nih.gov
1α-methyl,17β-hydroxy-5α-androstan-3,6-dioneMacrophomina phaseolinaOxidation nih.gov
1α-methyl-5α-androstane-3,17-dioneCephalosporium aphidicolaOxidation researchgate.net
1α-methyl-5α-androstane-3,17-diolCephalosporium aphidicolaReduction researchgate.net
1α-methyl-15α-hydroxy-5α-androstane-3,17-dioneCephalosporium aphidicolaHydroxylation, Oxidation researchgate.net

Stereochemical Analysis of Biotransformation Products

The stereochemistry of the newly formed chiral centers in the metabolites is a critical aspect of biotransformation studies. Techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to determine the relative stereochemistry of the introduced hydroxyl groups. researchgate.netresearchgate.net For instance, in the metabolites produced by Cunninghamella blakesleeana, the stereochemistry of newly introduced hydroxyl groups was deduced using 2D NOESY experiments. researchgate.netresearchgate.net In some cases, single-crystal X-ray diffraction analysis provides definitive proof of the structure and stereochemistry of the metabolites. nih.govrsc.org

In Vitro Metabolic Studies in Preclinical Models

In addition to microbial systems, in vitro models using animal-derived tissues are employed to predict the metabolic pathways in mammals.

Investigations of Hepatic Metabolism in Animal Tissue Fractions

The liver is the primary site of drug metabolism. In vitro studies using horse liver microsomes have been conducted to investigate the hepatic metabolism of mesterolone. nih.gov These studies help in identifying metabolites that could be targeted for detection in doping control. nih.govresearchgate.net

Incubation of mesterolone with horse liver microsomes resulted in the identification of five metabolites. nih.gov These were formed through reduction of the 3-keto group and oxidation of the 17-hydroxyl group. nih.gov

Metabolites Identified from In Vitro Horse Liver Microsome Studies
Metabolite NameMetabolic ReactionReference
1α-methyl-5α-androstan-3α-ol-17-oneReduction and Oxidation nih.gov
1α-methyl-5α-androstan-3β-ol-17-oneReduction and Oxidation nih.gov
1α-methyl-5α-androstane-3α,17β-diolReduction nih.gov
1α-methyl-5α-androstane-3β,17β-diolReduction nih.gov
1α-methyl-5α-androstane-3,17-dioneOxidation nih.gov

These in vitro models are crucial as animal models can sometimes differ from human metabolism, making human-relevant in vitro systems essential for accurate predictions. nih.govmdpi.comrsc.org

Studies on Epimerization and Degradation Pathways

For 17α-methyl steroids, epimerization at the C-17 position is a known metabolic pathway. nih.gov Studies have investigated the epimerization and dehydration reactions of the 17β-hydroxy group of anabolic 17β-hydroxy-17α-methyl steroids through their 17β-sulfate derivatives. nih.gov Rearrangement of these sulfate (B86663) conjugates can lead to the corresponding 17-epimers. nih.gov

While mesterolone is a 1α-methyl steroid, the principles of epimerization observed in 17α-methyl steroids are relevant. The formation of 17-epimers and other degradation products can be influenced by phase I and phase II metabolic reactions, not just the sulfation of the tertiary 17β-hydroxyl group. nih.gov For instance, studies with human volunteers showed that only certain 17α-methyl steroids yielded 17-epimers, suggesting that the specific chemical structure of the steroid modulates these pathways. nih.gov The degradation of related compounds like 17α-methyltestosterone has also been studied under various conditions, providing insights into potential degradation pathways. scielo.br

Metabolite Identification in Preclinical Biological Fluids

Profiling of Urinary Metabolites in Animal Models (e.g., Horses)nih.gov

In vivo metabolic studies in horses have shown that mesterolone is extensively metabolized, and the parent drug is not detected in urine. nih.gov Research conducted on thoroughbred geldings identified a range of metabolites in post-administration urine samples. nih.gov The analysis, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals both free and conjugated metabolites after isolation via solid-phase extraction. nih.gov

The identified urinary metabolites in horses include compounds that have undergone various transformations such as hydroxylation and reduction. nih.gov Some of the metabolites detected in vivo were also previously identified in in vitro studies using horse liver microsomes. nih.gov

Table 1: Urinary Metabolites of Mesterolone Identified in Horses

Metabolite IDCompound NameType of Transformation
M11α-methyl-5α-androstan-3α-ol-17-oneReduction
M21α-methyl-5α-androstan-3β-ol-17-oneReduction
M41α-methyl-5α-androstane-3β,17β-diolReduction
M61α-methyl-5α-androstane-3,17α-diol (stereoisomer)Reduction
M71α-methyl-5α-androstane-3,17α-diol (stereoisomer)Reduction
M81α-methyl-5α-androstane-3,16-diol-17-one (stereoisomer)Hydroxylation, Reduction
M91α-methyl-5α-androstane-3,16-diol-17-one (stereoisomer)Hydroxylation, Reduction
M101α-methyl-5α-androstane-3,18-diol-17-oneHydroxylation, Reduction

Source: Adapted from metabolic studies of mesterolone in horses. nih.govsci-hub.se

Identification of Common and Unique Metabolite Signatures for Research Detectionnih.gov

For the effective detection of mesterolone administration, it is vital to identify metabolites that can serve as long-term and reliable markers. sci-hub.se In equine metabolic studies, while a number of metabolites are identified, some are considered more suitable as screening targets due to their detection times. sci-hub.se

Metabolites M8, M9, and M10 have been highlighted as potential key screening targets for monitoring the misuse of mesterolone in horses. nih.govsci-hub.se The extended detection window for these specific metabolites makes them particularly valuable for regulatory screening. sci-hub.se The parent compound, mesterolone, is not found in urine, making the identification of these specific metabolite signatures essential for detection. nih.gov

Table 2: Key Metabolite Signatures for Mesterolone Detection in Horses

Metabolite IDCompound NameSignificance for Detection
M81α-methyl-5α-androstane-3,16-diol-17-one (stereoisomer)Potential screening target with a long detection window. nih.govsci-hub.se
M91α-methyl-5α-androstane-3,16-diol-17-one (stereoisomer)Potential screening target with a long detection window. nih.govsci-hub.se
M101α-methyl-5α-androstane-3,18-diol-17-onePotential screening target with a long detection window. nih.govsci-hub.se

Source: Adapted from research on mesterolone metabolism in horses. nih.govsci-hub.se

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is the cornerstone for separating 17-Hydroxy-1-methylandrostan-3-one (B73342) from complex biological matrices and for profiling its metabolites. The choice of technique depends on the specific requirements of the analysis, such as the required resolution, sensitivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of steroids. For 17-Hydroxy-1-methylandrostan-3-one, which lacks a significant chromophore, direct analysis by UV detection can be challenging. researchgate.netresearchgate.net However, HPLC coupled with mass spectrometry (LC-MS) offers a powerful solution.

Reverse-phase (RP) HPLC methods have been developed for the separation of related steroid compounds, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.compensoft.net For mass spectrometry-compatible applications, volatile acids like formic acid are used in the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

LC-MS/MS is particularly valuable for analyzing phase II metabolites, such as glucuronide and sulfate (B86663) conjugates, without requiring prior hydrolysis. nih.govresearchgate.net Studies have successfully used LC coupled with quadrupole time-of-flight mass spectrometry (LC-QTOFMS) to identify new metabolites of 17-Hydroxy-1-methylandrostan-3-one in human urine. nih.gov In these analyses, potential metabolites are targeted in full-scan mode, and their structures are further investigated using targeted MS/MS experiments. nih.gov This approach led to the discovery of ten new metabolites, including seven sulfate and three glucuronide conjugates. nih.gov One study found that the sulfate metabolites, 1α-methyl-5α-androst-3-one-17β-sulfate (S1) and 1α-methyl-5α-androst-17-one-3β-sulfate (S2), could be detected for up to 9 days post-administration, making them potential long-term biomarkers. nih.gov

Table 1: Example of HPLC Conditions for Steroid Analysis

Parameter Condition Source
Column Kintex 5µm EVO C18 (100 × 4.6 mm) pensoft.net
Mobile Phase Acetonitrile:Water (60:40, v/v) pensoft.net
Flow Rate 1.0 mL/min pensoft.net
Detection UV at 240 nm pensoft.net
Column Temp. 25 °C pensoft.net
Injection Vol. 20 µL pensoft.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a gold-standard technique for comprehensive steroid profiling in research and anti-doping laboratories. nih.gov Due to the low volatility of steroids, a derivatization step, commonly silylation, is required to convert them into more volatile compounds suitable for GC analysis. nih.govnih.gov

GC-MS analysis has been instrumental in identifying numerous phase I metabolites of 17-Hydroxy-1-methylandrostan-3-one. researchgate.net It has been used to characterize metabolites produced by human hepatocytes in culture, which were later confirmed in human urine samples. nih.gov The technique allows for the separation and identification of various reduced and hydroxylated metabolites. nih.gov

In anti-doping contexts, GC-MS and its more sensitive tandem mass spectrometry version (GC-MS/MS) are routinely used to screen for prohibited substances, including 17-Hydroxy-1-methylandrostan-3-one and its metabolites. nih.govswolverine.com The development of selected reaction monitoring (SRM) methods using GC coupled with a triple quadrupole mass spectrometer (GC-CI-MS/MS) has significantly improved detection capabilities. nih.gov This approach has led to the identification of novel long-term metabolites, such as 1α-methyl-5α-androstan-3,6,16-triol-17-one, which can be detected in its sulfated form for up to 15 days. nih.gov

Table 2: Key GC-MS Findings for 17-Hydroxy-1-methylandrostan-3-one Metabolites

Finding Analytical Approach Significance Source
Identification of 3α- and 3β-reduced metabolites GC-MS analysis of hepatocyte culture extracts Confirmed major metabolic pathways. nih.gov
Identification of a new long-term metabolite (1α-methyl-5α-androstan-3,6,16-triol-17-one) GC-CI-MS/MS with SRM Extended the detection window for mesterolone (B1676316) use to 15 days. nih.gov
Characterization of ten free metabolites in urine GC-MS Provided a comprehensive profile of phase I metabolism. researchgate.net
Detection of rearranged 17,17-dimethyl-18-norandrost-13-ene derivatives GC-MS/MS after Wagner-Meerwein rearrangement Investigated long-term metabolic fate of 17-methyl steroids. dshs-koeln.de

Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatography technique used for the separation and identification of steroids. analis.com.mybioline.org.br It is particularly useful for quality control of bulk drug materials and pharmaceutical formulations. nih.govresearchgate.net

A validated TLC-densitometric method has been developed for the quantitative determination of 17-Hydroxy-1-methylandrostan-3-one. nih.govchemicalbook.com This method utilizes aluminum plates precoated with silica (B1680970) gel 60F254 as the stationary phase and a chloroform-acetone mixture as the mobile phase. nih.govresearchgate.net After development, the plate is stained, and densitometric analysis is performed for quantification. nih.gov This technique has proven to be specific, precise, and accurate, with a limit of detection (LOD) of 61.0 ng per spot and a limit of quantification (LOQ) of 184.0 ng per spot in one study. nih.govresearchgate.net Another study reported an even lower LOD of 1.64 ng per spot using ceric sulfate as a staining reagent. researchgate.net TLC is effective in separating the parent compound from its potential impurities and degradation products. researchgate.netnih.gov

Table 3: Validated TLC-Densitometric Method for 17-Hydroxy-1-methylandrostan-3-one

Parameter Condition/Value Source
Stationary Phase Silica gel 60F254 aluminum plates nih.govresearchgate.net
Mobile Phase Chloroform-Acetone (40:10, v/v) nih.govresearchgate.net
Staining Reagent Phosphomolybdic acid nih.govresearchgate.net
Detection Wavelength λ = 745 nm nih.govresearchgate.net
Retention Factor (RF) 0.75 ± 0.02 nih.govchemicalbook.com
Limit of Detection (LOD) 61.0 ng/spot nih.govresearchgate.net
Limit of Quantification (LOQ) 184.0 ng/spot nih.govresearchgate.net

For highly complex samples, such as urine extracts in anti-doping analysis, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF-MS) offers significantly enhanced analytical performance. chromatographyonline.comsnf.ch This technique provides superior peak capacity and resolution compared to conventional one-dimensional GC-MS. chromatographyonline.com

The application of GCxGC-TOF-MS allows for the effective separation of anabolic steroids and their metabolites from the complex urine matrix, achieving detection limits at the part-per-trillion level. chromatographyonline.com The increased separation power helps to deconvolve trace-level concentrations of target analytes from co-eluting matrix components, leading to more reliable identification and quantification. chromatographyonline.com Research has demonstrated that GCxGC-TOF-MS is a powerful tool for the positive identification of anabolic steroids in urine at or below the minimum required performance levels set by anti-doping authorities. chromatographyonline.com While specific studies focusing solely on 17-Hydroxy-1-methylandrostan-3-one using this technique are not prevalent, the methodology is highly applicable for its analysis in complex biological samples. snf.chlabrulez.com

Mass Spectrometry Applications in Structural Elucidation

Mass spectrometry is an indispensable tool for confirming the identity of known compounds and elucidating the structures of novel metabolites.

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. While the prompt specifies High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS), it's important to note that HREI-MS (High-Resolution Electron Ionization) and ESI-MS (Electrospray Ionization) are distinct techniques. HREI-MS has been used to elucidate the structures of metabolites of 17-Hydroxy-1-methylandrostan-3-one produced during microbial transformation studies. researchgate.net

More commonly in recent metabolite identification studies, Electrospray Ionization (ESI) coupled with high-resolution analyzers like Time-of-Flight (TOF) or Orbitrap is used. For example, ESI coupled with a Quadrupole Time-of-Flight (ESI-QTOF-MS) tandem mass spectrometer was used to analyze the photo-degradation products of 17-Hydroxy-1-methylandrostan-3-one. rsc.org This technique allows for the collection of accurate mass data for both the parent ion and its fragment ions (MS/MS), providing detailed structural information. rsc.org Similarly, LC-QTOFMS has been effectively used to characterize novel phase II metabolites in human urine by analyzing their deprotonated molecules and fragmentation patterns. nih.gov

Quantitative Analysis by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the quantitative analysis of 17-Hydroxy-1-methylandrostan-3-one and its metabolites. nih.govnih.gov This technique offers high sensitivity and specificity, making it ideal for detecting the low concentrations of these compounds typically found in biological samples like urine and serum. nih.govnih.govescholarship.org The methodology generally involves a sample preparation step, such as liquid-liquid extraction or solid-phase extraction (SPE), to isolate the analytes from the matrix. nih.govescholarship.org

For enhanced detection, especially for ketosteroids, a derivatization step to form oxime derivatives can be employed, which improves ionization efficiency in electrospray ionization (ESI). jfda-online.com Chromatographic separation is commonly achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode. escholarship.orgnih.gov This targeted approach allows for the monitoring of specific precursor-to-product ion transitions, ensuring accurate quantification and minimizing interferences from the sample matrix. nih.gov The development of LC-MS/MS methods has significantly advanced the ability to analyze not only the parent compound but also its phase II metabolites, such as glucuronide and sulfate conjugates, directly. nih.govescholarship.org

Table 1: Example LC-MS/MS Method Parameters for Steroid Analysis

ParameterDescription
Sample Preparation Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.govescholarship.org
Chromatography Reversed-phase C18 column with a water/methanol gradient. escholarship.orgnih.gov
Ionization Electrospray Ionization (ESI), positive or negative mode. escholarship.org
Mass Spectrometry Triple quadrupole mass spectrometer. nih.gov
Detection Mode Selected Reaction Monitoring (SRM). nih.gov

Isotope Dilution Mass Spectrometry for Precise Quantitation

For the highest level of accuracy and precision in quantitative analysis, isotope dilution mass spectrometry (IDMS) is the gold standard. researchgate.net This method involves the addition of a known amount of a stable isotope-labeled internal standard of the analyte (e.g., deuterated 17-Hydroxy-1-methylandrostan-3-one) to the sample at the beginning of the analytical process. nih.gov The isotopically labeled standard is chemically identical to the analyte and behaves similarly during extraction, derivatization, and chromatography, thus compensating for any sample losses or matrix effects. researchgate.net

The quantification is based on the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. researchgate.net This approach, often coupled with LC-MS/MS or gas chromatography-mass spectrometry (GC-MS), provides highly reliable and accurate measurements, making it a definitive method for reference measurement procedures. nih.govresearchgate.net While not always necessary for routine screening, IDMS is invaluable for validating other quantitative methods and for studies requiring the most precise data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used for the structural elucidation and confirmation of synthesized compounds and their biotransformation products, including 17-Hydroxy-1-methylandrostan-3-one and its metabolites. mdpi.comnih.gov

¹H NMR and ¹³C NMR for Characterization of Synthesized Compounds and Biotransformation Products

Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in verifying the chemical structure of synthesized reference standards of 17-Hydroxy-1-methylandrostan-3-one. mdpi.com The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide detailed information about the molecular framework, including the stereochemistry of the steroid nucleus. nih.govresearchgate.net

One-dimensional and two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to make unambiguous assignments of all proton and carbon signals. nih.gov This detailed characterization is essential for confirming the identity of metabolites isolated from biological samples. For instance, NMR was used to identify 17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one as a human metabolite of a related steroid. nih.gov The combination of ¹H and ¹³C NMR data allows researchers to confidently identify the positions of hydroxyl groups, methyl groups, and other structural modifications resulting from biotransformation. mdpi.comresearchgate.net

Table 2: Illustrative NMR Data for Steroid Characterization

NucleusTechniqueApplication
¹H 1D and 2D NMR (e.g., COSY, NOESY)Determination of proton chemical shifts and coupling constants to elucidate stereochemistry. nih.govresearchgate.net
¹³C 1D and 2D NMR (e.g., HSQC, HMBC)Determination of carbon chemical shifts to confirm the carbon skeleton and identify sites of modification. mdpi.comnih.gov

Immunoanalytical Techniques for Research Screening

Immunoanalytical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective approach for the initial screening of large numbers of samples for the presence of anabolic androgenic steroids and their metabolites. nih.govresearchgate.net

Enzyme-Linked Immunosorbent Assay (ELISA) Development for Metabolite Detection

The development of an ELISA for detecting metabolites of 17-Hydroxy-1-methylandrostan-3-one involves producing antibodies that can specifically recognize the target analyte. nih.gov This is typically achieved by immunizing an animal with a conjugate of the hapten (the steroid metabolite) and a carrier protein. The resulting polyclonal or monoclonal antibodies are then used to develop a competitive ELISA. nih.gov

In a competitive ELISA format, the sample extract is incubated in microplate wells coated with a hapten-protein conjugate, along with a limited amount of the specific antibody. nih.gov If the target metabolite is present in the sample, it will compete with the coated hapten for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored signal. A lower signal indicates a higher concentration of the metabolite in the sample. While ELISAs are excellent for screening, positive results typically require confirmation by a more specific method like LC-MS/MS due to potential cross-reactivity of the antibodies with other structurally related steroids. researchgate.netnih.gov

Table 3: Characteristics of a Competitive ELISA for Steroid Metabolite Screening

FeatureDescription
Principle Competitive binding between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites. nih.gov
Format Microtiter plates coated with a hapten-protein conjugate. nih.gov
Detection Enzymatic colorimetric reaction, where signal intensity is inversely proportional to analyte concentration.
Application High-throughput screening of biological samples for the presence of target metabolites. nih.govresearchgate.net
Limitation Potential for cross-reactivity requires confirmatory analysis of positive samples. nih.gov

Structure Activity Relationship Sar and Computational Chemistry Studies of 17 Hydroxy 1 Methylandrostan 3 One

Correlation of Structural Modifications with Androgen Receptor Binding Affinity

The ability of a steroid to bind to the androgen receptor is the first step in initiating a biological response. The affinity of this binding is highly dependent on the steroid's structure.

The addition of methyl groups and other substituents to the basic androstane (B1237026) skeleton can significantly alter its interaction with the androgen receptor. In 17-Hydroxy-1-methylandrostan-3-one (B73342), the key modification is the presence of a methyl group at the C-1α position of the steroid's A-ring.

The introduction of a methyl group can influence receptor binding and protein function by affecting the bulkiness and hydrophobicity of the molecule. nih.gov This alteration can change how the ligand fits within the receptor's binding pocket. For instance, the synthetic androgen R 1881 (Metribolone) binds with high affinity and specificity to androgen receptors. nih.gov All anabolic-androgenic steroids (AAS) are analogs of testosterone (B1683101) and function as ligands for the androgen receptor. kjsm.org While many effects can be extrapolated from testosterone, each AAS possesses unique properties based on its specific structural modifications. kjsm.org

The parent compound for many synthetic androgens is testosterone, which can be modified to alter its properties. endocrine.org For example, it can be reduced to dihydrotestosterone (B1667394) (DHT), a more potent androgen, or aromatized to estradiol. endocrine.orgnih.gov Modifications aim to prevent these conversions and improve the anabolic-to-androgenic ratio. mdpi.com Methyltestosterone, a 17α-alkylated derivative, is converted by 5α-reductase into the more potent AR agonist mestanolone (B1676315) (17α-methyl-DHT), giving it a low ratio of anabolic to androgenic activity, similar to testosterone. wikipedia.org

Structural Comparison of Androstane Analogs

Compound NameKey Structural Modifications from DHT
Dihydrotestosterone (DHT)Parent Compound (5α-androstan-17β-ol-3-one)
17-Hydroxy-1-methylandrostan-3-one (Mesterolone)Addition of a 1α-methyl group
MestanoloneAddition of a 17α-methyl group
1-TestosteroneIntroduction of a C1-C2 double bond (Δ¹)
DrostanoloneAddition of a 2α-methyl group

Stereochemistry—the specific three-dimensional arrangement of atoms—is critical in determining how a steroid interacts with its receptor. The androstane nucleus has a defined stereochemistry that is crucial for proper binding. The fusion of the A and B rings in 17-Hydroxy-1-methylandrostan-3-one is in the trans configuration, leading to a relatively flat molecular shape characteristic of the 5α-androstane series. This conformation is essential for fitting into the ligand-binding pocket of the androgen receptor.

SAR for Modulating Anabolic and Androgenic Effects in Androstane Analogs

A primary goal in the medicinal chemistry of androgenic steroids has been to separate the desired muscle-building (anabolic) effects from the masculinizing (androgenic) effects. endocrine.org

Historically, extensive modifications to the testosterone chemical scaffold were made to enhance anabolic effects relative to androgenic ones. acs.org However, a complete dissociation of these activities has proven difficult to achieve, and all anabolic steroids retain some androgenic properties. endocrine.org

One strategy involves modifying the A-ring of the steroid. The 1-methyl group in 17-Hydroxy-1-methylandrostan-3-one is an example of such a modification. This addition is thought to enhance anabolic character by sterically hindering the action of the 3α-hydroxysteroid dehydrogenase (3α-HSD) enzyme in skeletal muscle. This enzyme typically inactivates DHT by converting it to a weak metabolite, thus reducing its anabolic effect in muscle tissue. By partially resisting this inactivation, 1-methylated androgens can exhibit a more favorable anabolic-to-androgenic ratio compared to DHT itself. Close relatives of mestanolone include oxandrolone (B1677835) and stanozolol. wikipedia.org

Another approach has been the development of nonsteroidal selective androgen receptor modulators (SARMs), which represent a different chemical class altogether but share the goal of tissue-selective anabolic activity. acs.orgcolby.edu

Computational Chemistry Approaches

Computational methods provide powerful tools for understanding how ligands like 17-Hydroxy-1-methylandrostan-3-one interact with the androgen receptor at a molecular level.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the case of 17-Hydroxy-1-methylandrostan-3-one, simulations would place the molecule into a 3D model of the androgen receptor's ligand-binding domain (LBD).

These simulations reveal key points of interaction:

Hydrogen Bonding: The 17β-hydroxyl group is predicted to form a crucial hydrogen bond with specific amino acid residues in the LBD, such as Arginine 752 and Asparagine 705. The ketone at the C-3 position also acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The steroidal backbone, being largely nonpolar, fits into a hydrophobic pocket within the LBD. The 1-methyl group would contribute to these hydrophobic interactions, potentially enhancing binding affinity.

By analyzing these interactions, researchers can rationalize the binding affinity of different analogs and guide the design of new compounds with improved properties. nih.gov Such computational studies, including molecular dynamics simulations, help reveal the substrate-binding pocket and the binding mode of steroids to their target enzymes or receptors. nih.gov

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the dynamic behavior of protein-ligand complexes at an atomic level. nih.govmdpi.com In the context of 17-Hydroxy-1-methylandrostan-3-one, MD simulations can provide crucial insights into its interaction with the androgen receptor (AR), shedding light on the structural basis of its androgenic activity. While specific MD simulation studies on the 17-Hydroxy-1-methylandrostan-3-one-AR complex are not extensively available in the public domain, the principles and applications can be understood from studies on the AR with other androgens and ligands. nih.govnih.gov

MD simulations of the androgen receptor ligand-binding domain (LBD) in complex with its natural agonist, dihydrotestosterone (DHT), and other synthetic agonists and antagonists have revealed key dynamic features that govern receptor activation. nih.gov These simulations show that upon binding of an agonist, the AR LBD undergoes conformational changes, particularly in a region known as helix 12 (H12), which are crucial for the recruitment of coactivator proteins and subsequent gene transcription. mdpi.com

For a compound like 17-Hydroxy-1-methylandrostan-3-one, an MD simulation would typically involve the following steps:

System Setup: A three-dimensional model of the AR LBD is placed in a simulation box filled with water molecules and ions to mimic the physiological environment. The 17-Hydroxy-1-methylandrostan-3-one molecule is then "docked" into the ligand-binding pocket of the AR.

Simulation: The system is then subjected to a series of calculations that solve Newton's equations of motion for every atom in the system over a period of time, typically ranging from nanoseconds to microseconds. frontiersin.org

Analysis: The resulting trajectory provides a detailed movie of the molecular motions, allowing for the analysis of various parameters such as the stability of the protein-ligand complex, the flexibility of different protein regions, and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between 17-Hydroxy-1-methylandrostan-3-one and the AR. digitellinc.com

By comparing the dynamics of the AR bound to 17-Hydroxy-1-methylandrostan-3-one with the dynamics of the AR bound to known potent androgens like DHT, researchers can infer the molecular mechanisms underlying its activity. For instance, the stability of the H12 helix in an "agonist conformation" would be a key indicator of the compound's androgenic potential. nih.gov Furthermore, MD simulations can help to understand the role of the 1-methyl group in influencing the binding affinity and conformational dynamics of the receptor.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Androgen Receptor-Ligand Complexes
ParameterDescriptionSignificance for 17-Hydroxy-1-methylandrostan-3-one
Root Mean Square Deviation (RMSD) Measures the average deviation of protein or ligand atoms from a reference structure over time.Indicates the stability of the 17-Hydroxy-1-methylandrostan-3-one-AR complex. Lower, stable RMSD suggests a stable binding mode. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average position.Highlights flexible regions of the AR upon binding of 17-Hydroxy-1-methylandrostan-3-one. Increased flexibility in certain loops or helices can be linked to receptor activation. digitellinc.com
Hydrogen Bond Analysis Identifies and quantifies the formation and breakage of hydrogen bonds between the ligand and the protein.Determines the key hydrogen bonding interactions that anchor 17-Hydroxy-1-methylandrostan-3-one within the AR binding pocket.
Hydrophobic Interactions Analyzes the non-polar contacts between the ligand and the protein.The steroidal backbone of 17-Hydroxy-1-methylandrostan-3-one is expected to form extensive hydrophobic interactions with the AR, contributing significantly to binding affinity.
Helix 12 (H12) Conformation Monitors the position and orientation of the C-terminal helix of the AR LBD.A stable, "agonist-like" conformation of H12 is a strong indicator of the androgenic activity of 17-Hydroxy-1-methylandrostan-3-one. mdpi.com

Pharmacophore Modeling and Virtual Screening for Novel Androgen Receptor Ligands

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov In the context of the androgen receptor, a pharmacophore model can be developed based on the known structural features of potent androgens like 17-Hydroxy-1-methylandrostan-3-one and other active ligands. This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential to bind to the AR. oup.com

The development of a pharmacophore model for AR ligands typically involves the following steps:

Selection of a Training Set: A diverse set of known AR agonists with a range of activities is selected. This set would ideally include 17-Hydroxy-1-methylandrostan-3-one and other structurally similar androgens.

Feature Identification: The common chemical features responsible for AR binding are identified. For steroidal androgens, these typically include hydrogen bond donors and acceptors, and hydrophobic regions.

Model Generation and Validation: A 3D model is generated that represents the spatial arrangement of these features. The model is then validated by its ability to distinguish known active AR ligands from inactive molecules.

Once a validated pharmacophore model is established, it can be used for virtual screening of large compound libraries. This process involves computationally fitting each molecule in the library to the pharmacophore model. Molecules that match the model's features are considered "hits" and are prioritized for further experimental testing. This approach has been successfully used to identify novel AR antagonists and modulators. nih.gov

Table 2: Typical Pharmacophore Features for Androgen Receptor Agonists
Pharmacophore FeatureDescriptionRelevance to 17-Hydroxy-1-methylandrostan-3-one
Hydrogen Bond Donor (HBD) An atom with a hydrogen atom that can be donated to form a hydrogen bond.The 17-hydroxyl group of 17-Hydroxy-1-methylandrostan-3-one is a key hydrogen bond donor.
Hydrogen Bond Acceptor (HBA) An atom that can accept a hydrogen atom to form a hydrogen bond.The 3-keto group of 17-Hydroxy-1-methylandrostan-3-one serves as a crucial hydrogen bond acceptor.
Hydrophobic (HYD) Feature A non-polar region of the molecule.The steroidal A, B, C, and D rings provide the hydrophobic core necessary for binding within the largely hydrophobic AR ligand-binding pocket.
Positive Ionizable (PI) Feature A group that can carry a positive charge at physiological pH.While not typically present in steroidal androgens, this feature can be important for non-steroidal AR ligands.
Aromatic Ring (AR) A planar, cyclic, conjugated system of atoms.Not present in 17-Hydroxy-1-methylandrostan-3-one, but a key feature in many synthetic AR modulators.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their chemical reactivity and biological activity. akjournals.com For 17-Hydroxy-1-methylandrostan-3-one, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are critical for its interaction with the androgen receptor.

Methods like Density Functional Theory (DFT) are commonly employed to perform these calculations on steroid molecules. akjournals.com By analyzing the electronic properties of 17-Hydroxy-1-methylandrostan-3-one, researchers can gain insights into:

Reactivity and Stability: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO gap can be related to the chemical reactivity and stability of the compound.

Electrostatic Potential: The molecular electrostatic potential (MEP) map illustrates the charge distribution around the molecule. Regions of negative potential (electron-rich) are likely to interact with positively charged residues in the AR binding pocket, while regions of positive potential (electron-poor) will interact with negatively charged residues. For 17-Hydroxy-1-methylandrostan-3-one, the oxygen atoms of the 3-keto and 17-hydroxyl groups are expected to be regions of high negative electrostatic potential.

Atomic Charges: Calculating the partial charges on each atom of 17-Hydroxy-1-methylandrostan-3-one can help to quantify the strength of electrostatic interactions with the androgen receptor.

By comparing the calculated electronic properties of 17-Hydroxy-1-methylandrostan-3-one with those of other androgens with known activities, it is possible to establish a quantitative structure-activity relationship (QSAR) based on electronic descriptors. This can aid in the design of new and more potent androgenic compounds.

Table 3: Key Electronic Properties from Quantum Chemical Calculations and Their Significance for 17-Hydroxy-1-methylandrostan-3-one
Electronic PropertyDescriptionSignificance for Androgen Receptor Interaction
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the ability of the molecule to donate electrons. Important for interactions with electron-deficient sites in the receptor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability of the molecule to accept electrons. Important for interactions with electron-rich sites in the receptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface of the molecule.Visually identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions with the androgen receptor.
Partial Atomic Charges The charge assigned to each atom in the molecule.Provides a quantitative measure for electrostatic interactions and helps in understanding the nature of bonding.

Historical Perspectives and Evolution of Research on Androstan 3 Ones

Early Academic Studies on Steroid Chemistry and Derivatization

The field of steroid chemistry gained significant momentum in the early to mid-20th century. Following the initial isolation and synthesis of testosterone (B1683101), researchers began to explore how modifying the basic steroid structure could alter its biological effects. A primary goal was to create synthetic derivatives with more advantageous properties than testosterone, specifically by separating the anabolic (muscle-building) effects from the androgenic (masculinizing) effects. taylorfrancis.comuomustansiriyah.edu.iq

In 1935, Charles Kochakian's report that androgens could stimulate protein anabolism opened the door to therapeutic possibilities for tissue-building. auajournals.org This spurred the quest for synthetic anabolic-androgenic steroids (AAS). auajournals.org Early derivatization efforts involved modifications at various positions on the androstane (B1237026) nucleus. For instance, alkylation at the C-17α position was found to increase oral bioavailability by inhibiting liver metabolism. uomustansiriyah.edu.iq

A significant example of early derivatization in this class of compounds was reported in 1956 by Pappo and Jung, who synthesized a series of 2-oxa steroids. mdpi.com Among these was 17β-hydroxy-2-oxa-5α-androstan-3-one, a non-methylated analog of a later, more well-known steroid. mdpi.com This foundational work demonstrated that inserting a heteroatom into the steroid's A-ring was chemically feasible and created a new pathway for developing novel derivatives. mdpi.com These early studies were characterized by classic organic synthesis techniques, with product characterization relying on methods like melting point determination, elemental analysis, and UV absorption spectroscopy. mdpi.com

Evolution of Research Methodologies for Androgenic-Anabolic Steroids

The methodologies used to study and identify androgenic-anabolic steroids have evolved dramatically. In the early days, the activity of these compounds was primarily assessed through animal bioassays, which measured responses like the growth of a rooster's comb or the levator ani muscle in rats to quantify androgenic and anabolic effects, respectively. wikipedia.org For human studies, early methods involved measuring urinary levels of 17-ketosteroids, which served as a general marker for androgen metabolism but lacked specificity. auajournals.org

The 1960s saw the introduction of radioimmunoassays, which provided a more sensitive and specific method for measuring hormone levels in blood and urine. auajournals.org However, the true revolution in steroid analysis came with the advent of chromatographic and spectrometric techniques.

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) became crucial tools for separating complex mixtures of steroids and their metabolites. nih.gov A pivotal advancement was the coupling of Gas Chromatography with Mass Spectrometry (GC-MS). For the past four decades, mass spectrometry has been instrumental in doping analysis and steroid research. auajournals.org This technique allows for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns, providing unambiguous structural information. A 1971 study on the metabolism of a related steroid, for example, utilized gas chromatography, thin-layer chromatography, and mass spectrometry to identify its metabolites in human urine. nih.gov More recently, techniques like High-Performance Liquid Chromatography (HPLC) and advanced mass spectrometry methods like LC-MS/MS have further refined the ability to detect and quantify these compounds with exceptional sensitivity and specificity. sigmaaldrich.com

Table 1: Evolution of Analytical Techniques for Androstan-3-ones
EraPrimary MethodologyKey Capabilities & Focus
Early-Mid 20th CenturyAnimal BioassaysQuantifying biological activity (anabolic vs. androgenic effects).
Mid-20th CenturyUrinary 17-Ketosteroid MeasurementGeneral assessment of androgen metabolism.
c. 1960sRadioimmunoassay (RIA)More specific and sensitive hormone level measurement. auajournals.org
c. 1970s-PresentChromatography (TLC, GC, HPLC)Separation of parent steroids from metabolites. nih.govsigmaaldrich.com
c. 1980s-PresentMass Spectrometry (GC-MS, LC-MS)Definitive structural identification and quantification. auajournals.orgnih.gov

Significant Discoveries in the Understanding of 17-Hydroxy-1-methylandrostan-3-one (B73342) and Related Compounds

Research into the specific structure of 17-Hydroxy-1-methylandrostan-3-one is best understood in the context of discoveries related to its isomers and similar compounds, most notably Mesterolone (B1676316) and Mestanolone (B1676315). These compounds share the same molecular formula and weight but differ in the placement of the methyl group on the androstane frame, leading to different biological activity profiles.

Mestanolone (17β-Hydroxy-17α-methyl-5α-androstan-3-one): This compound is a 17α-methylated derivative of dihydrotestosterone (B1667394). caymanchem.com The addition of the methyl group at the C-17α position makes it orally active. uomustansiriyah.edu.iq Its synthesis and properties helped researchers understand how this specific modification impacts metabolism and activity. Mestanolone is also known by the synonym Methylandrostanolone. sigmaaldrich.com

Table 2: Key Related Androstan-3-one Compounds
Compound NameFull Chemical NameKey Structural FeatureCAS Number
Mesterolone17β-Hydroxy-1α-methyl-5α-androstan-3-oneMethyl group at C-1α1424-00-6 sigmaaldrich.com
Mestanolone17β-Hydroxy-17α-methyl-5α-androstan-3-oneMethyl group at C-17α521-11-9 sigmaaldrich.com
Oxandrolone (B1677835) Analog17β-hydroxy-2-oxa-5α-androstan-3-oneOxygen at C-2 (2-oxa)N/A (as cited) mdpi.com

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